imino(methyl){[(1r,3r)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride, trans imino(methyl){[(1r,3r)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride, trans
Brand Name: Vulcanchem
CAS No.: 2694133-56-5
VCID: VC11547981
InChI: InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)4-5-2-6(7)3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H
SMILES:
Molecular Formula: C6H16Cl2N2OS
Molecular Weight: 235.17 g/mol

imino(methyl){[(1r,3r)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride, trans

CAS No.: 2694133-56-5

Cat. No.: VC11547981

Molecular Formula: C6H16Cl2N2OS

Molecular Weight: 235.17 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

imino(methyl){[(1r,3r)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride, trans - 2694133-56-5

Specification

CAS No. 2694133-56-5
Molecular Formula C6H16Cl2N2OS
Molecular Weight 235.17 g/mol
IUPAC Name 3-[(methylsulfonimidoyl)methyl]cyclobutan-1-amine;dihydrochloride
Standard InChI InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)4-5-2-6(7)3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H
Standard InChI Key MXGRRVUEOGVXGW-UHFFFAOYSA-N
Canonical SMILES CS(=N)(=O)CC1CC(C1)N.Cl.Cl

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound’s molecular formula is C₆H₁₆Cl₂N₂OS, with a molecular weight of 235.17 g/mol. Its IUPAC name, 3-[(methylsulfonimidoyl)methyl]cyclobutan-1-amine dihydrochloride, reflects the presence of a cyclobutane ring substituted with a methylsulfonimidoyl group and an amine moiety, protonated as a dihydrochloride salt.

Table 1: Key Structural Descriptors

PropertyValueSource
CAS No.2694133-56-5
SMILESCS(=N)(=O)CC1CC(C1)N.Cl.Cl
InChI KeyMXGRRVUEOGVXGW-UHFFFAOYSA-N
Purity95%

Stereochemical Features

The trans designation indicates that the sulfonimidoyl and amine groups occupy opposite faces of the cyclobutyl ring. The (1r,3r) configuration specifies the absolute stereochemistry at the first and third positions of the cyclobutane, critical for molecular interactions in biological systems. Computational models suggest that this spatial arrangement minimizes steric hindrance while optimizing hydrogen-bonding potential with target proteins .

Synthesis and Production Pathways

Chemical Synthesis

While detailed synthetic protocols remain proprietary, the compound is likely synthesized via a multi-step sequence involving:

  • Cyclobutane ring formation through [2+2] photocycloaddition or strain-release strategies.

  • Sulfonimidoyl group installation via sulfur-nitrogen coupling reactions.

  • Amine functionalization and subsequent dihydrochloride salt formation for solubility enhancement .

The stereoselectivity of the synthesis is achieved using chiral auxiliaries or asymmetric catalysis, ensuring high enantiomeric purity (>95%).

Industrial Production

Nanjing Shizhou Biology Technology Co., Ltd. (China) is the primary global supplier, offering the compound under research-grade specifications .

Table 2: Supplier Overview

SupplierLocationProduct CountContact
Nanjing Shizhou Biology TechnologyChina10,784sean.lv@synzest.com

Pharmacological Applications and Mechanisms

Metabolic Stability and Solubility

Compared to first-generation endoperoxides, this derivative exhibits:

  • Enhanced metabolic stability due to the trans-3” carbamate substitution, reducing cytochrome P450-mediated oxidation .

  • Aqueous solubility of >50 µg/mL at pH 7.4, attributed to the dihydrochloride salt form and polar sulfonimidoyl group.

Future Directions and Research Gaps

Clinical Translation Challenges

  • Bioavailability optimization: Structural modifications to improve blood-brain barrier penetration for cerebral malaria applications.

  • Resistance mitigation: Screening against artemisinin-resistant Plasmodium strains to assess cross-resistance risks .

Computational Modeling

Molecular dynamics simulations predict strong binding to Plasmodium ferredoxin-NADP⁺ reductase (PfFNR), a validated antimalarial target . Experimental validation of this interaction is pending.

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